Bienvenue dans la boutique en ligne BenchChem!

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4

LC-MS/MS internal standardization isotope dilution mass spectrometry impurity quantification

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 (CAS 1794817-03-0, molecular formula C15H10D4FN9O, MW 359.35 g/mol) is a tetra-deuterated analogue of Fluconazole EP Impurity B / USP Related Compound A. Structurally, it replaces the 4-fluoro substituent of fluconazole with a 1H-1,2,4-triazol-1-yl moiety and incorporates four deuterium atoms at the 1,3-methylene positions of the propan-2-ol backbone.

Molecular Formula C15H14FN9O
Molecular Weight 359.362
CAS No. 1794817-03-0
Cat. No. B588501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4
CAS1794817-03-0
Synonymsα-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-α-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-Triazole-1-ethanol-d4;  Fluconazole USP Impurity B-d4; 
Molecular FormulaC15H14FN9O
Molecular Weight359.362
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O
InChIInChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2/i4D2,5D2
InChIKeyMMBHIHSCHXTGOX-CQOLUAMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 (CAS 1794817-03-0): Deuterated Fluconazole Impurity B Reference Standard for LC-MS/MS Quantification


4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 (CAS 1794817-03-0, molecular formula C15H10D4FN9O, MW 359.35 g/mol) is a tetra-deuterated analogue of Fluconazole EP Impurity B / USP Related Compound A. Structurally, it replaces the 4-fluoro substituent of fluconazole with a 1H-1,2,4-triazol-1-yl moiety and incorporates four deuterium atoms at the 1,3-methylene positions of the propan-2-ol backbone . This compound is supplied as a stable isotope-labeled reference standard with purity specifications of ≥95% to ≥98%, intended exclusively as an internal standard for the quantitative LC-MS/MS determination of the corresponding unlabeled impurity in fluconazole active pharmaceutical ingredient (API) and finished dosage forms .

Why Fluconazole-d4 Cannot Substitute for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 in Regulated Impurity Analysis


Fluconazole-d4 (CAS 1124197-58-5, C13H8D4F2N6O, MW 310.30) and 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 are structurally non-interchangeable as internal standards. The target compound possesses a 2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl core (C15H10D4FN9O) versus the 2,4-difluorophenyl core (C13H8D4F2N6O) of fluconazole-d4—a difference of C2H2N3 versus F, yielding a molecular weight separation of 49.05 Da . In LC-MS/MS, an internal standard must co-elute with and ionize identically to its analyte; fluconazole-d4 will exhibit divergent chromatographic retention, ionization efficiency, and fragmentation pattern relative to the unlabeled impurity analyte 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole. ICH Q3A guidelines require impurities present above the 0.1% identification threshold to be individually quantified with structurally matched reference standards [1]. Substituting fluconazole-d4 introduces systematic quantification bias that is unacceptable for ANDA/DMF regulatory submissions.

Quantitative Differentiation Evidence: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 Versus Closest Analogs


Molecular Identity Differentiation: 49.05 Da Mass Separation from Fluconazole-d4 Precludes Analyte-Internal Standard Mismatch

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 (C15H10D4FN9O, MW 359.35 g/mol) differs from fluconazole-d4 (C13H8D4F2N6O, MW 310.30 g/mol) by +49.05 Da, reflecting the substitution of a fluorine atom (18.998 Da) with a 1H-1,2,4-triazol-1-yl group (C2H2N3, 68.058 Da) . This mass difference exceeds the typical ±3–5 Da window recommended for stable isotope-labeled internal standards to avoid chromatographic co-elution failure and differential ion suppression in electrospray ionization LC-MS/MS .

LC-MS/MS internal standardization isotope dilution mass spectrometry impurity quantification

Deuterium Isotopic Shift: +4.02 Da Mass Separation Enables Unambiguous MS Discrimination from Unlabeled Impurity Analyte

The tetra-deuterium labeling of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 (MW 359.35 g/mol) produces a +4.02 Da mass shift relative to the unlabeled 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole (CAS 871550-15-1, MW 355.33 g/mol) . This [M+4] separation exceeds the ICH M7-recommended minimum [M+3] threshold for isotopic internal standards, ensuring that the labeled and unlabeled species are fully resolved in the Q1 mass analyzer of a triple quadrupole mass spectrometer and that their product ion spectra do not exhibit cross-talk interference .

stable isotope labeling mass shift selected reaction monitoring

Chromatographic Retention Time Orthogonality: Impurity B Resolves at 2.8 min vs. Fluconazole at 3.0 min on RP-HPLC

In a validated stability-indicating RP-HPLC method using a Zorbax SB C8 column (150 mm × 4.6 mm, 3.5 μm) with water:isopropyl alcohol (80:20) isocratic elution, the retention time (tR) of Fluconazole Impurity B (structurally identical to the unlabeled form of the target compound) was 2.8 min, compared to 3.0 min for fluconazole, 2.5 min for Impurity A, and 6.8 min for Impurity C [1]. This 0.2 min ΔtR between impurity B and fluconazole provides baseline resolution sufficient for peak identification and quantification per USP monograph system suitability requirements.

RP-HPLC impurity profiling retention time USP/EP monograph compliance

Quantitative Linearity Range: Impurity B Quantifiable at 0.5–6 µg/mL with Spectrophotometric SDAD Method Validated per ICH Q2

The sequential dual amplitude difference (SDAD) spectrophotometric method validated according to ICH Q2 parameters achieved a linearity range of 0.5–6 µg/mL for impurity B (4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole), compared to 50–500 µg/mL for fluconazole and 0.05–0.6 µg/mL for impurity C [1]. The 12-fold working range for impurity B (lower limit 0.5 µg/mL) enables detection at 0.1% of a typical 500 µg/mL fluconazole sample concentration, directly meeting the ICH Q3A identification threshold requirement.

method validation linearity range ICH Q2(R1) spectrophotometric impurity determination

Predicted Toxicity Liability of Impurity B Drives Regulatory Requirement for Independent Quantification

Computational toxicity profiling using preADMET and pkCSM databases classified both fluconazole official impurities B and C as possessing toxic potential warranting controlled quantification [1]. While fluconazole itself is non-mutagenic in standard Ames tests across four S. typhimurium strains [2], the structural modification in impurity B—replacement of the 4-fluoro with a 1H-1,2,4-triazol-1-yl substituent—introduces an additional heterocyclic moiety whose toxicological properties have not been established through in vivo carcinogenicity studies. USP and EP monographs consequently impose individual impurity B limits of NMT 0.1% [3].

in silico toxicity preADMET pkCSM genotoxic impurity risk assessment

Procurement-Relevant Application Scenarios for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 (CAS 1794817-03-0)


LC-MS/MS Quantification of Fluconazole EP Impurity B / USP Related Compound A in API Release Testing

Pharmaceutical quality control laboratories conducting fluconazole API release testing per USP or EP Fluconazole monograph must quantify impurity B at the NMT 0.1% acceptance level . 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4, with its +4.02 Da isotopic shift, is used as the stable isotope-labeled internal standard in isotope-dilution LC-MS/MS methods to correct for sample preparation variability, matrix effects, and ionization efficiency fluctuations. The validated linearity range of 0.5–6 µg/mL for impurity B supports detection at 0.1% of a typical 500 µg/mL API sample concentration [1], and the distinct chromatographic retention time (tR 2.8 min vs. fluconazole 3.0 min) enables confident peak assignment [2].

ANDA/DMF Regulatory Submission Support—Method Validation and Forced Degradation Studies

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for fluconazole products must demonstrate the specificity, accuracy, and sensitivity of their impurity profiling methods per ICH Q2(R1) and ICH Q3A guidelines [1]. The deuterated impurity B standard serves as the internal standard for method validation protocols—including forced degradation (stress) studies—because its structural identity matches the degradation product/process impurity analyte while its deuterium label provides unambiguous mass spectrometric discrimination. Clearsynth and BOC Sciences supply this compound with comprehensive characterization data (NMR, MS, HPLC) suitable for ANDA/DMF submission packages .

Toxicological Risk Assessment and Genotoxic Impurity Monitoring

In silico toxicity predictions using preADMET and pkCSM databases have flagged impurity B as possessing toxic potential [1], elevating it beyond a routine related substance to a compound requiring dedicated toxicological assessment per ICH M7 guidelines. The deuterated standard enables the development of highly sensitive LC-MS/MS methods capable of quantifying impurity B at levels well below the 0.1% identification threshold, supporting structure-activity relationship (SAR) assessments and impurity qualification studies needed to establish permissible daily exposure (PDE) limits.

Bioequivalence and Pharmacokinetic Study Support for Fluconazole Generic Formulations

Although fluconazole-d4 is the standard internal standard for quantifying fluconazole in plasma for bioequivalence studies, 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4 is the only structurally matched internal standard for tracking the impurity B analyte should it appear as a circulating metabolite or co-extracted interference in biological matrices. Its 359.35 Da molecular weight and distinct SRM transitions differentiate it from both fluconazole-d4 (310.30 Da) and the unlabeled impurity (355.33 Da) , enabling multiplexed LC-MS/MS methods that simultaneously quantify the API and its critical impurity in a single analytical run.

Quote Request

Request a Quote for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.